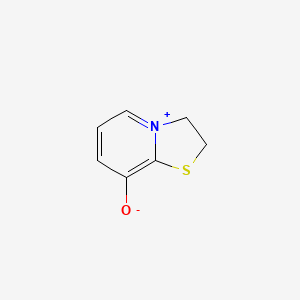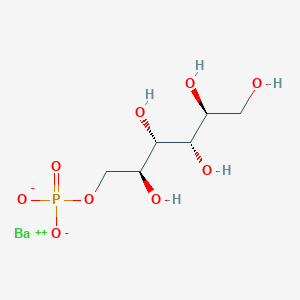![molecular formula C13H8N2O2 B13819678 Benzo[c]cinnoline-4-carboxylic acid](/img/structure/B13819678.png)
Benzo[c]cinnoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[c]cinnoline-4-carboxylic acid is an organic compound with the molecular formula C13H8N2O2 It is a derivative of benzo[c]cinnoline, a tricyclic aromatic heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzo[c]cinnoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2,2’-diaminobiphenyl with suitable reagents to form the benzo[c]cinnoline core, followed by carboxylation to introduce the carboxylic acid group . Another method involves the diazotization of 2-aryl/alkyl ethynyl aniline followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[c]cinnoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the aromatic ring or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
Benzo[c]cinnoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of benzo[c]cinnoline-4-carboxylic acid and its derivatives involves interactions with various molecular targets. These interactions can affect different biological pathways, leading to the observed biological activities. For example, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: Quinoline is a similar heterocyclic compound with a broad spectrum of bioactivity.
Cinnoline: Cinnoline is another related compound with similar structural features and chemical properties.
Uniqueness
Benzo[c]cinnoline-4-carboxylic acid is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H8N2O2 |
|---|---|
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
benzo[c]cinnoline-4-carboxylic acid |
InChI |
InChI=1S/C13H8N2O2/c16-13(17)10-6-3-5-9-8-4-1-2-7-11(8)14-15-12(9)10/h1-7H,(H,16,17) |
Clé InChI |
KWWWGZFKKXCYLS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C(=CC=C3)C(=O)O)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methylenespiro[2.4]heptane](/img/structure/B13819595.png)


![Ethyl 2-[3-fluoro-2-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13819625.png)

![5,7-dihydroxy-8-[(3R,4S)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one](/img/structure/B13819633.png)
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol](/img/structure/B13819644.png)




![Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl-](/img/structure/B13819686.png)
![6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B13819695.png)

